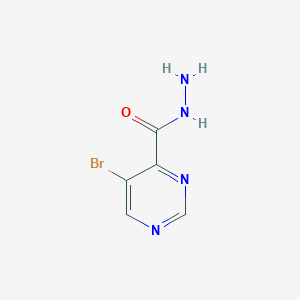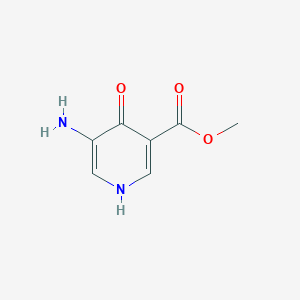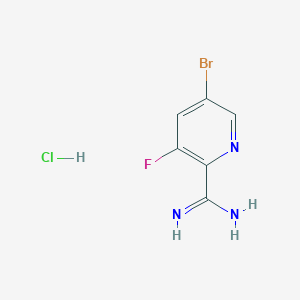
trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted pyridyl ring, a hydroxyl group, and a nitrile group attached to a cyclobutane ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile involves multiple steps, typically starting with the preparation of the substituted pyridyl ring. The synthetic route may include:
Halogenation: Introduction of bromine and fluorine atoms to the pyridyl ring.
Cyclobutane Formation: Formation of the cyclobutane ring through cyclization reactions.
Hydroxylation: Introduction of the hydroxyl group.
Nitrile Introduction: Addition of the nitrile group to the cyclobutane ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a modulator of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms, along with the hydroxyl and nitrile groups, allows it to bind to and modulate the activity of certain enzymes or receptors. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile include other substituted pyridyl and cyclobutane derivatives. These compounds may share some structural features but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile applications
Propiedades
Fórmula molecular |
C11H10BrFN2O |
|---|---|
Peso molecular |
285.11 g/mol |
Nombre IUPAC |
3-(5-bromo-3-fluoropyridin-2-yl)-3-hydroxy-1-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrFN2O/c1-10(6-14)4-11(16,5-10)9-8(13)2-7(12)3-15-9/h2-3,16H,4-5H2,1H3 |
Clave InChI |
DEVMYIDKRCXMIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(C2=C(C=C(C=N2)Br)F)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid](/img/structure/B13664799.png)
![7-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13664801.png)





![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13664827.png)

![4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13664838.png)



![7-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13664869.png)
